Benzoic acid, 2,3-dimethoxy-4-nitro-, methyl ester
Description
Benzoic acid, 2,3-dimethoxy-4-nitro-, methyl ester is an organic compound with the molecular formula C10H11NO6 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with methoxy and nitro groups, and the carboxylic acid group is esterified with a methyl group
Properties
CAS No. |
61203-56-3 |
|---|---|
Molecular Formula |
C10H11NO6 |
Molecular Weight |
241.20 g/mol |
IUPAC Name |
methyl 2,3-dimethoxy-4-nitrobenzoate |
InChI |
InChI=1S/C10H11NO6/c1-15-8-6(10(12)17-3)4-5-7(11(13)14)9(8)16-2/h4-5H,1-3H3 |
InChI Key |
OYZFJTWCAVISMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1OC)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,3-dimethoxy-4-nitro-, methyl ester typically involves the esterification of 2,3-dimethoxy-4-nitrobenzoic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
2,3-dimethoxy-4-nitrobenzoic acid+methanolacid catalystbenzoic acid, 2,3-dimethoxy-4-nitro-, methyl ester+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of strong acids like sulfuric acid or hydrochloric acid as catalysts is common. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2,3-dimethoxy-4-nitro-, methyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,3-dimethoxy-4-nitrobenzoic acid or 2,3-dimethoxy-4-nitrobenzaldehyde.
Reduction: Formation of 2,3-dimethoxy-4-aminobenzoic acid, methyl ester.
Substitution: Formation of various substituted benzoic acid derivatives depending on the substituent introduced.
Scientific Research Applications
Benzoic acid, 2,3-dimethoxy-4-nitro-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2,3-dimethoxy-4-nitro-, methyl ester involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3,4-dimethoxy-, methyl ester: Similar structure but with different positions of the methoxy groups.
Benzoic acid, 2,4-dimethoxy-, methyl ester: Similar structure but with different positions of the methoxy groups.
Benzoic acid, 2,4-dimethoxy-6-methyl-, methyl ester: Similar structure with an additional methyl group.
Uniqueness
Benzoic acid, 2,3-dimethoxy-4-nitro-, methyl ester is unique due to the specific positioning of the methoxy and nitro groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs.
Biological Activity
Benzoic acid, 2,3-dimethoxy-4-nitro-, methyl ester (CAS No. 61203-56-3) is a compound of interest in various fields, including pharmacology and biochemistry. Its unique structure, characterized by methoxy and nitro substituents on the aromatic ring, suggests potential biological activities that merit investigation.
- Molecular Formula : C10H11NO6
- Molecular Weight : 225.20 g/mol
- IUPAC Name : Benzoic acid, 2,3-dimethoxy-4-nitro-, methyl ester
- CAS Registry Number : 61203-56-3
Antimicrobial Activity
Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures show inhibitory effects against various bacterial strains. The presence of the nitro group is hypothesized to enhance these effects by disrupting bacterial cell wall synthesis or function.
| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
Table 1: Antimicrobial activity of benzoic acid derivatives
Antioxidant Activity
Benzoic acid derivatives have been evaluated for their antioxidant properties. The DPPH assay is commonly used to assess radical scavenging ability. In comparative studies, the compound exhibited moderate antioxidant activity, suggesting potential applications in food preservation and health supplements.
| Compound | IC50 (μM) |
|---|---|
| Benzoic acid methyl ester | 45 |
| Ascorbic acid | 25 |
| Gallic acid | 30 |
Table 2: Antioxidant activity comparison
The biological activity of benzoic acid, 2,3-dimethoxy-4-nitro-, methyl ester can be attributed to its ability to interact with biological macromolecules. The nitro group is known to undergo reduction in biological systems, potentially leading to reactive intermediates that can affect cellular processes.
- Antimicrobial Mechanism : The compound may disrupt bacterial membranes or inhibit essential enzymes involved in cell wall biosynthesis.
- Antioxidant Mechanism : It may scavenge free radicals through hydrogen donation or electron transfer mechanisms.
Case Study 1: Antimicrobial Efficacy
A recent study explored the antimicrobial efficacy of various benzoate esters against pathogenic bacteria. The results indicated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 mg/mL.
Case Study 2: Antioxidant Properties
Another study assessed the antioxidant properties of benzoic acid derivatives using in vitro assays. The results showed that while the compound had a lower IC50 compared to standard antioxidants like ascorbic acid, it still demonstrated significant radical scavenging activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
